molecular formula C40H56Cl3N3O8 B12766376 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate CAS No. 102336-20-9

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate

Cat. No.: B12766376
CAS No.: 102336-20-9
M. Wt: 813.2 g/mol
InChI Key: DIVIGTNOKFOIAA-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, cyano groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dichlorophenyl and dimethyl groups, and the attachment of the cyano and methoxyphenyl groups. Common reagents used in these reactions include pyridine derivatives, chlorinating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.

    Substitution: The replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and carboxylic acid esters with comparable structures and functional groups. Examples include:

  • 3,5-Pyridinedicarboxylic acid derivatives with different substituents.
  • Esters of 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of cyano and methoxyphenyl groups, along with the specific ester and hydrochloride forms, contributes to its distinct chemical and biological properties.

Properties

CAS No.

102336-20-9

Molecular Formula

C40H56Cl3N3O8

Molecular Weight

813.2 g/mol

IUPAC Name

5-O-[1-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]propan-2-yl] 3-O-(2-propoxyethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;hydrochloride

InChI

InChI=1S/C40H53Cl2N3O7.ClH.H2O/c1-10-19-50-20-21-51-38(46)34-27(5)44-28(6)35(36(34)30-13-11-14-31(41)37(30)42)39(47)52-26(4)23-45(7)18-12-17-40(24-43,25(2)3)29-15-16-32(48-8)33(22-29)49-9;;/h11,13-16,22,25-26,36,44H,10,12,17-21,23H2,1-9H3;1H;1H2

InChI Key

DIVIGTNOKFOIAA-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC(C)CN(C)CCCC(C#N)(C3=CC(=C(C=C3)OC)OC)C(C)C)C)C.O.Cl

Origin of Product

United States

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